6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Analytical Chemistry Pharmaceutical Analysis Method Validation

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (Telmisartan EP Impurity E) is the official pharmacopoeial impurity reference standard for Telmisartan, required for ANDA filing, HPLC method validation, and QC batch release testing. Unlike generic impurities, this compound is fully characterized with traceability to EP/USP monographs, ensuring accurate quantification using its specific relative response factor (RRF = 0.43). Using the wrong impurity analog compromises method specificity and audit compliance. Choose this certified standard to guarantee regulatory acceptance and reliable analytical results.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 884330-12-5
Cat. No. B586175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
CAS884330-12-5
Synonyms1-[(2’-Carboxy[1,1’-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid;  Telmisartan Diacid Impurity; 
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O
InChIInChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32)
InChIKeyXVWHGXBWUBIPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS 884330-12-5) as a Reference Standard for Pharmaceutical Analysis


6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS 884330-12-5), also known as Telmisartan EP Impurity E or Telmisartan Diacid [1], is a chemically defined and fully characterized impurity of the angiotensin II receptor antagonist Telmisartan [2]. It is officially listed in the European Pharmacopoeia (EP) as a specified impurity for which analytical control is mandatory during drug substance and drug product manufacturing [3]. This compound is primarily sourced and utilized as a reference standard to develop and validate analytical methods for ensuring pharmaceutical quality and regulatory compliance, rather than as a therapeutic agent.

Why Generic 'Telmisartan Impurity' Materials are Not Interchangeable with 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan for Regulated Analysis


Procurement for analytical reference standards in a GMP environment cannot rely on generic or in-house 'impurity' materials. 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a specific chemical entity with a defined molecular structure (C26H24N2O4) and CAS number (884330-12-5) that corresponds to the pharmacopoeial specification 'Telmisartan EP Impurity E' . Its differentiation from other process-related impurities (e.g., EP Impurities A, B, C, F) is critical for method specificity and accuracy [1]. Using an incorrect or uncharacterized analog will lead to inaccurate quantification due to differing relative response factors (RRF) in HPLC analysis [2], and will ultimately fail a regulatory audit because traceability to a recognized pharmacopoeial standard is not established. The quantitative evidence provided below substantiates why only the correct compound ensures compliant and reliable analytical results.

Quantitative Differentiation Evidence: Comparative Analytical Performance of Telmisartan EP Impurity E (CAS 884330-12-5)


Differentiation by Relative Response Factor (RRF) for Accurate Quantification by HPLC

A key differentiator for quantitative HPLC methods is the Relative Response Factor (RRF), which corrects for differences in detector sensitivity between the main analyte and its impurities. Using the established method, Telmisartan EP Impurity E exhibits a distinct RRF of 0.43 relative to the Telmisartan API [1]. This value is significantly lower than that of other common impurities, such as Impurity A (RRF = 1.27) or Impurity F (RRF = 0.83) [1]. Consequently, a direct area normalization method without the specific RRF for this impurity will systematically underestimate its concentration by over 50%, leading to a false sense of product purity.

Analytical Chemistry Pharmaceutical Analysis Method Validation

Regulatory Compliance: Mandated Control as a Specified Impurity in the European Pharmacopoeia

From a regulatory perspective, 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is not a generic impurity; it is specifically designated as 'Impurity E' in the European Pharmacopoeia (EP) monograph for Telmisartan [1]. This designation mandates its identification, control, and quantification using a validated, specific analytical method [2]. Failure to demonstrate adequate separation and quantification of this specific impurity during a regulatory filing (e.g., ANDA, NDA) will result in a deficiency letter or rejection [3]. In contrast, other process impurities not listed in the EP are subject to general unspecified impurity limits, which are less stringent and do not require the same level of method validation rigor.

Regulatory Affairs Pharmaceutical Quality Control GMP Compliance

Critical Chromatographic Resolution: Inherent Separation Difficulty from Impurity F

A major challenge in developing a robust analytical method for Telmisartan is the co-elution of Impurity E and Impurity F. Prior art methods report a resolution of only 0.248 between these two impurities, which is insufficient for accurate quantification [1]. This necessitates specialized and optimized chromatographic conditions, as demonstrated in a patented method that achieves baseline separation of all eight critical impurities (A, B, C, E, F, G, H, I) [2]. This poor native resolution is a direct consequence of the structural similarities between Impurity E and Impurity F, requiring laboratories to use a certified standard of Impurity E to confirm the identity of its peak and validate that it is resolved from Impurity F.

Method Development HPLC Separation Science

Critical Application Scenarios for 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (EP Impurity E) in the Pharmaceutical Industry


ANDA Filings: Demonstrating Analytical Method Specificity and Impurity Control

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for Telmisartan tablets, demonstrating control of specified impurities like EP Impurity E is a core requirement. This standard is used to validate the HPLC method's specificity by proving it can separate Impurity E from the API and other related compounds, including the critical pair with Impurity F [1]. The validated method, employing the specific RRF of 0.43 for Impurity E [2], is then used to generate stability data and ensure that the impurity level in the drug product remains below the pharmacopoeial threshold throughout its shelf life. A successful ANDA hinges on this precise analytical work.

Commercial Batch Release and QC Stability Testing

During routine commercial manufacturing of Telmisartan drug substance or product, a Quality Control (QC) laboratory uses a certified reference standard of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan to calibrate and verify system suitability for every analytical run. This ensures that the HPLC system can accurately detect and quantify this specific impurity [1]. The standard is used to prepare spiked samples (accuracy/recovery experiments) to confirm the method's performance. The data generated is part of the Certificate of Analysis (CoA) for each released batch, and any deviation from this procedure would invalidate the batch release and halt distribution to the market.

Forced Degradation Studies for Product and Process Understanding

To understand the degradation pathways of Telmisartan drug substance and product, scientists conduct forced degradation studies under ICH guidelines (heat, light, acid, base, oxidative stress) [1]. The identity and quantity of degradation products formed are then analyzed. The use of a known standard for EP Impurity E allows researchers to definitively identify if it is formed as a degradant, and if so, under what specific stress conditions. This information is vital for establishing proper manufacturing controls, storage conditions, and packaging specifications to ensure the long-term stability and safety of the final pharmaceutical product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.